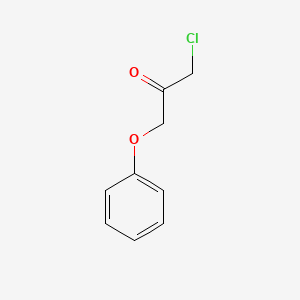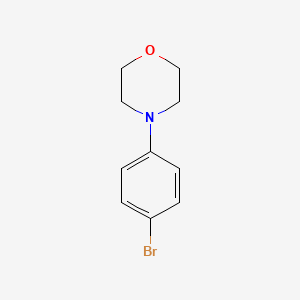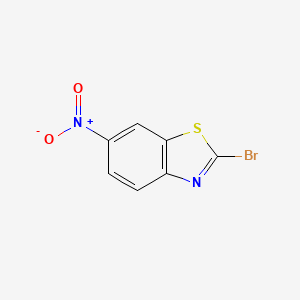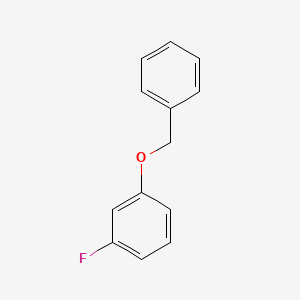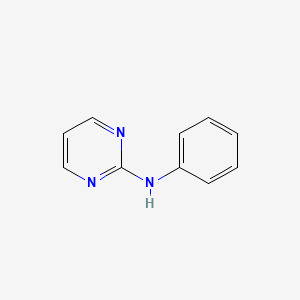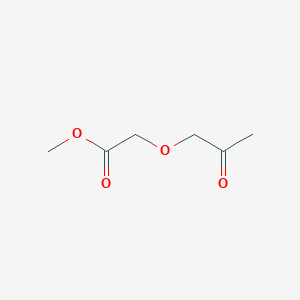
Methyl (2-oxopropoxy)acetate
Übersicht
Beschreibung
Methyl (2-oxopropoxy)acetate is an organic compound with the molecular formula C6H10O4 . It has a molecular weight of 146.14 g/mol . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for Methyl (2-oxopropoxy)acetate is1S/C6H10O4/c1-5(7)3-10-4-6(8)9-2/h3-4H2,1-2H3 . This compound has a rotatable bond count of 5 . Physical And Chemical Properties Analysis
Methyl (2-oxopropoxy)acetate has a molecular weight of 146.14 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . Its exact mass is 146.05790880 g/mol .Wissenschaftliche Forschungsanwendungen
Application in Chemical Synthesis
Methyl acetate is used in a wide range of scientific fields, including Life Science, Material Science, and Chemical Synthesis . It’s often used as a reagent in various chemical reactions due to its properties.
Use as a Solvent
Methyl acetate is widely used as a solvent in the production of perfumes, surfactants, emulsifiers, and surface-active agents . It’s favored for its low toxicity and volatile nature .
Production of Biodiesel Fuels
Methyl acetate is used in the production of biodiesel fuels . The esterification of acetic acid and methanol, with sulfuric acid as a catalyst in a batch reactor, produces Methyl acetate .
Use in Chromatography
In the field of chromatography, Methyl acetate is used due to its properties . It’s often used in the mobile phase of the chromatographic separation process.
Microwave-Assisted Esterification
Methyl acetate is produced by catalytic esterification of acetic acid and methanol using microwave-assisted esterification . This method is more effective and efficient than conventional methods . The variables used as parameters refer to the microwave power, concentration of catalyst, methanol to acetic acid ratio, and esterification time . The optimal conversion to methyl acetate of 98.76% was obtained at: microwave power 577.47 W, methanol to acetic acid ratio of 1.19:1, concentration of catalyst 4.08%, and esterification time 24.45 min .
Process Intensification in Batch Mode
Methyl acetate is produced by the esterification reaction between acetic acid and methanol in a reversible reaction, usually by the addition of a liquid or catalyst . Different options of process intensification for this system in batch mode using the homogeneous catalyst are explored to achieve maximum conversion with high methyl acetate purity .
Safety And Hazards
Methyl (2-oxopropoxy)acetate is associated with certain hazards. It has been labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 2-(2-oxopropoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-5(7)3-10-4-6(8)9-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVGUHQBLOOYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470786 | |
| Record name | methyl (2-oxopropoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-oxopropoxy)acetate | |
CAS RN |
61363-66-4 | |
| Record name | methyl (2-oxopropoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


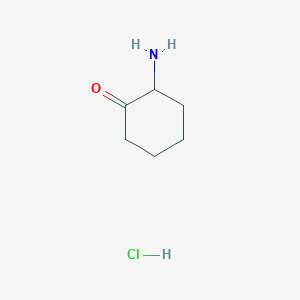
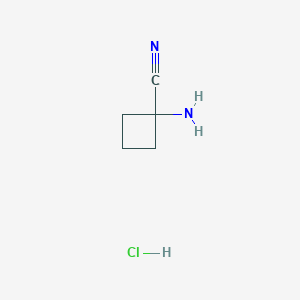

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)



![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)
